N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound that contains a piperazine ring, which is often seen in pharmaceuticals and other biologically active compounds . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, and the sulfonamide group could potentially act as a nucleophile or a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a piperazine ring could make the compound basic, and the sulfonamide group could allow for hydrogen bonding .Scientific Research Applications
Preparation and Receptor Antagonism
This compound has been investigated for its potential as a 5-HT7 receptor antagonist. In a study by Yoon et al. (2008), several piperazine derivatives, including those related to the specified compound, were synthesized and evaluated for their antagonistic activity on the 5-HT7 receptor. Among these, specific derivatives demonstrated promising activity and selectivity against not only the 5-HT7 receptor but also showed selectivity over other serotonin receptor subtypes such as 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6 receptors (Yoon et al., 2008).
Analytical Derivatization in Chromatography
The compound's structural framework has been utilized in developing analytical derivatization reagents for liquid chromatography. Wu et al. (1997) synthesized a sulfonate reagent for the derivatization of caproic acid, highlighting the utility of the piperazine scaffold in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).
Crystal Structure and DFT Calculations
Research on novel piperazine derivatives, including those related to the specified compound, has also been conducted to understand their crystal structure and electronic properties. Kumara et al. (2017) synthesized and characterized new compounds, conducting single-crystal X-ray diffraction studies and density functional theory (DFT) calculations to assess their electrophilic and nucleophilic nature (Kumara et al., 2017).
Synthesis of N-Heterocycles
The versatility of the sulfonamide and piperazine moiety has been explored in the synthesis of N-heterocycles. Matlock et al. (2015) demonstrated a method for synthesizing stereodefined C-substituted morpholines and piperazines, offering insights into regio- and diastereoselectivity through the reaction of amino alcohols/diamines with α-phenylvinylsulfonium salts (Matlock et al., 2015).
β3-Adrenoceptor Agonism
Investigations into the structural features of sulfonamide derivatives have led to the identification of potent and selective β3-adrenoceptor agonists. These studies highlight the influence of the tertiary amine nitrogen atom of piperazine sulfonamides on the agonistic activity, providing a foundation for the development of therapeutic agents targeting β3-adrenoceptor-mediated conditions (Perrone et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways primarily involve the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the activity of the alpha1-adrenergic receptors. This can lead to effects such as the contraction of smooth muscles in various parts of the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-23-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-25(21,22)17-3-2-14-24-17/h2-7,14,18H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCSTFKVUFEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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